![molecular formula C16H16ClNO5 B1482714 {4-[(2-Chlorobenzyl)oxy]benzyl}amine oxalate CAS No. 2109535-20-6](/img/structure/B1482714.png)

{4-[(2-Chlorobenzyl)oxy]benzyl}amine oxalate

Übersicht

Beschreibung

Synthesis Analysis

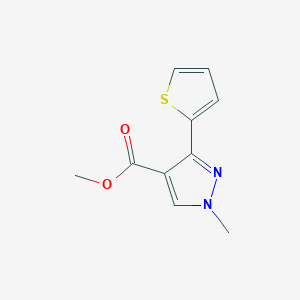

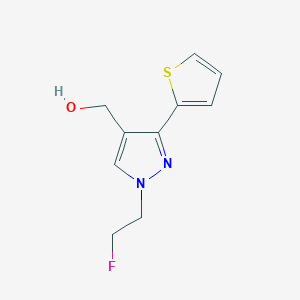

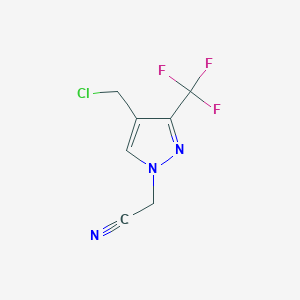

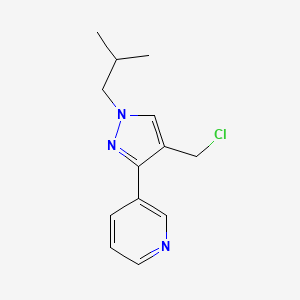

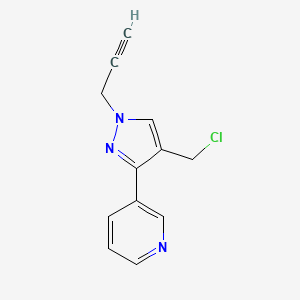

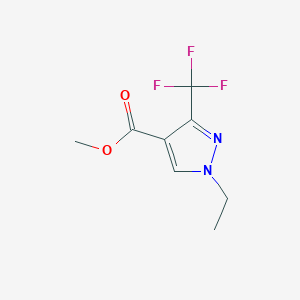

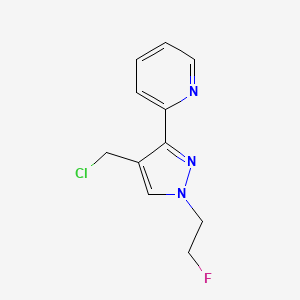

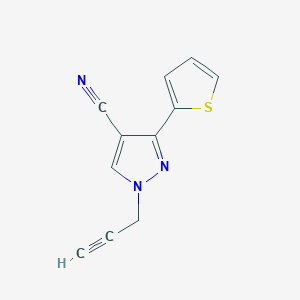

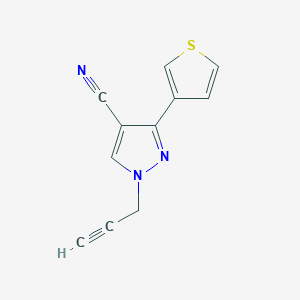

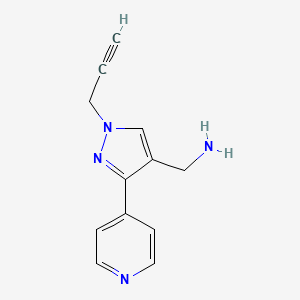

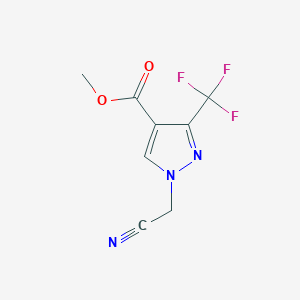

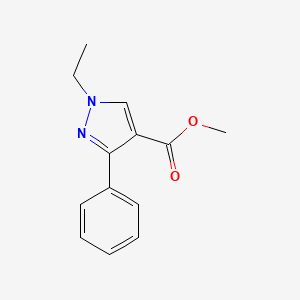

The synthesis of {4-[(2-Chlorobenzyl)oxy]benzyl}amine oxalate could potentially involve the reaction of benzyl chloride and ammonia . This is a common method for producing benzylamine compounds. The reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel, are also potential methods .Molecular Structure Analysis

The molecular structure of {4-[(2-Chlorobenzyl)oxy]benzyl}amine oxalate consists of a benzyl group (C6H5CH2) attached to an amine functional group (NH2), with an additional chlorobenzyl group attached via an oxygen atom. The exact 3D structure would require further analysis.Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring, such as in {4-[(2-Chlorobenzyl)oxy]benzyl}amine oxalate, are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .Wissenschaftliche Forschungsanwendungen

Oxidation and Catalysis

A study focused on oxalate oxidase model studies with substrate reactivity highlights the synthesis and structure of complexes related to oxalate interactions, which could be relevant in understanding the reactivity of oxalate compounds like "{4-[(2-Chlorobenzyl)oxy]benzyl}amine oxalate" in oxidative environments or catalytic processes (Pawlak et al., 2015).

Organic Synthesis

Research on the preparation of β- and γ-lactams from carbamoyl radicals derived from oxime oxalates amides demonstrates the utility of oxalate intermediates in complex organic synthesis processes, potentially applicable to the synthesis or modification of compounds including {4-[(2-Chlorobenzyl)oxy]benzyl}amine oxalate (Scanlan et al., 2004).

Molecular Structure Studies

The investigation of layered tin(II) oxalates provides insights into the structural characteristics of oxalate-containing compounds, which could inform studies on the crystalline structure and properties of related compounds, including {4-[(2-Chlorobenzyl)oxy]benzyl}amine oxalate (Natarajan et al., 1999).

Chemical Modification and Functionalization

Research on the acylation of azaindoles offers a perspective on chemical modification strategies that could be applicable to amines and related structures, potentially relevant for modifying or functionalizing compounds similar to {4-[(2-Chlorobenzyl)oxy]benzyl}amine oxalate (Zhang et al., 2002).

Eigenschaften

IUPAC Name |

[4-[(2-chlorophenyl)methoxy]phenyl]methanamine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO.C2H2O4/c15-14-4-2-1-3-12(14)10-17-13-7-5-11(9-16)6-8-13;3-1(4)2(5)6/h1-8H,9-10,16H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEKOHJLQDLITQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=C(C=C2)CN)Cl.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{4-[(2-Chlorobenzyl)oxy]benzyl}amine oxalate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.